Cas no 2092781-99-0 (2(3H)-Benzofuranone, 7-bromo-)

2(3H)-Benzofuranone, 7-bromo- structure
2(3H)-Benzofuranone, 7-bromo- structure
Product name:2(3H)-Benzofuranone, 7-bromo-
CAS No:2092781-99-0
MF:C8H5BrO2
MW:213.028101682663
CID:5247479
PubChem ID:68675071

2(3H)-Benzofuranone, 7-bromo- Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Benzofuranone, 7-bromo-
    • Inchi: 1S/C8H5BrO2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-3H,4H2
    • InChI Key: SJRUQDKCXIOUEG-UHFFFAOYSA-N
    • SMILES: O1C2=C(Br)C=CC=C2CC1=O

Computed Properties

  • Exact Mass: 211.94729g/mol
  • Monoisotopic Mass: 211.94729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 2

2(3H)-Benzofuranone, 7-bromo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-270292-0.5g
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95.0%
0.5g
$1025.0 2025-03-20
Enamine
EN300-270292-1.0g
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95.0%
1.0g
$1315.0 2025-03-20
Aaron
AR0290IX-2.5g
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95%
2.5g
$3567.00 2023-12-15
Aaron
AR0290IX-500mg
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95%
500mg
$1435.00 2025-02-17
Aaron
AR0290IX-50mg
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95%
50mg
$446.00 2025-02-17
Enamine
EN300-270292-0.05g
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95.0%
0.05g
$306.0 2025-03-20
Aaron
AR0290IX-5g
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95%
5g
$5267.00 2023-12-15
Aaron
AR0290IX-10g
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95%
10g
$7797.00 2023-12-15
Enamine
EN300-270292-5.0g
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95.0%
5.0g
$3812.0 2025-03-20
Enamine
EN300-270292-0.1g
7-bromo-2,3-dihydro-1-benzofuran-2-one
2092781-99-0 95.0%
0.1g
$457.0 2025-03-20

Additional information on 2(3H)-Benzofuranone, 7-bromo-

Research Brief on 2(3H)-Benzofuranone, 7-bromo- (CAS: 2092781-99-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

The compound 2(3H)-Benzofuranone, 7-bromo- (CAS: 2092781-99-0) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic structure, characterized by a benzofuranone core with a bromine substitution at the 7-position, has attracted significant attention due to its versatile pharmacological properties and synthetic utility. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of enzyme inhibitors and bioactive probes.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for the synthesis of selective kinase inhibitors. The bromine moiety at the 7-position was shown to be crucial for molecular recognition in ATP-binding pockets of certain protein kinases. Researchers successfully modified this scaffold to develop compounds with nanomolar affinity for specific kinase targets, highlighting its potential in cancer therapeutics.

In pharmaceutical development, 2(3H)-Benzofuranone, 7-bromo- has been investigated as a key intermediate in the synthesis of novel anti-inflammatory agents. A recent patent application (WO2023051234) describes its conversion into potent COX-2 inhibitors with improved gastrointestinal safety profiles compared to traditional NSAIDs. The bromine substitution was found to enhance metabolic stability while maintaining favorable physicochemical properties.

Chemical biology applications have also expanded for this compound. A 2024 study in ACS Chemical Biology reported its use in activity-based protein profiling (ABPP) probes. The reactive bromine position allowed for efficient conjugation with reporter tags, enabling the identification of novel enzyme targets in complex biological systems. This approach has opened new avenues for target discovery in neurodegenerative diseases.

From a synthetic chemistry perspective, recent advances in transition-metal catalyzed cross-coupling reactions have significantly improved the derivatization potential of 2(3H)-Benzofuranone, 7-bromo-. Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions have been successfully applied to generate diverse libraries of bioactive analogs, as reported in a recent Organic Letters publication (2024).

Ongoing research is exploring the compound's potential in radiopharmaceutical applications. The bromine atom presents opportunities for isotopic substitution with radioactive bromine isotopes (e.g., Br-76, Br-77) for PET imaging and targeted radiotherapy. Preliminary studies show promising results in tumor-targeting applications, though further optimization is required to improve pharmacokinetic properties.

Quality control and analytical method development for 2(3H)-Benzofuranone, 7-bromo- have seen significant improvements. Recent HPLC-MS methods published in the Journal of Pharmaceutical and Biomedical Analysis (2023) provide robust protocols for purity assessment and impurity profiling, essential for pharmaceutical applications. These methods have been validated according to ICH guidelines, ensuring reliability for GMP manufacturing.

Future research directions for this compound include exploration of its chiral derivatives for asymmetric synthesis applications and investigation of its photophysical properties for materials science applications. The unique electronic properties imparted by the bromine substitution make it an interesting candidate for optoelectronic materials development.

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